molecular formula C30H36O4 B1204896 Sophoranone CAS No. 23057-55-8

Sophoranone

Cat. No. B1204896
CAS RN: 23057-55-8
M. Wt: 460.6 g/mol
InChI Key: IORSRBKNYXPSDO-NDEPHWFRSA-N
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Description

Sophoranone is a bioactive component derived from traditional Chinese medicine, particularly found in the roots of Sophora species like Sophora tonkinensis and Sophora subprostrata. It has garnered interest due to its various pharmacological activities, including potent anti-cancer properties. Sophoranone has been studied for its impact on human leukemia cells, where it has been observed to induce apoptosis through mechanisms involving the formation of reactive oxygen species and the opening of mitochondrial permeability transition pores (Kajimoto et al., 2002). This compound's synthesis, molecular structure, chemical reactions, and properties are of significant interest to researchers due to its therapeutic potential.

Synthesis Analysis

The synthesis of Sophoranone involves the extraction and purification from natural sources, notably the roots of Sophora species. Initially identified through screening for apoptosis-inducing activity in human leukemia cells, Sophoranone was isolated alongside other flavonoids from methanol extracts of these roots. The synthetic approaches focus on isolating and characterizing Sophoranone to understand its chemical nature and potential applications in medicine (Komatsu et al., 1970).

Molecular Structure Analysis

Sophoranone, identified through detailed chemical analysis, is classified among flavonoids, with specific structural features contributing to its bioactivity. Its molecular structure, characterized by spectral analysis and chemical data, reveals a compound with significant biological relevance, especially in inducing apoptosis in cancer cells. The understanding of its structure aids in exploring synthetic analogs and derivatives with enhanced activity or reduced toxicity (Komatsu et al., 1970).

Chemical Reactions and Properties

Sophoranone exhibits a strong ability to interact with cellular components, leading to the induction of apoptosis in cancer cells. Its action involves the early stages of treatment, where it promotes reactive oxygen species formation and triggers mitochondrial dysfunction by opening permeability transition pores. These interactions underscore Sophoranone's potential as a therapeutic agent, with its chemical properties closely linked to its biological effects (Kajimoto et al., 2002).

Physical Properties Analysis

While specific details on Sophoranone's physical properties such as solubility, melting point, and crystalline structure are not directly provided, these aspects are crucial for its formulation and delivery as a therapeutic agent. The solubility in particular mediums and stability under various conditions would be significant for its application in drug development processes.

Chemical Properties Analysis

Sophoranone's chemical properties, including its reactivity with other compounds and stability, are vital for understanding its pharmacological potential. Its interaction with cellular enzymes, particularly those involved in apoptosis and cancer cell proliferation, highlights its therapeutic relevance. Additionally, the lack of correlation between in vitro and in vivo studies due to its poor absorption and high plasma protein binding suggests challenges in its clinical application that need to be addressed (Zheng et al., 2020).

Scientific Research Applications

In Vitro and In Vivo Effects on CYP Enzymes

  • Sophoranone (SPN), a bioactive component of Sophora tonkinensis, has been studied for its inhibitory potential against major CYP enzymes. It demonstrated strong inhibition of CYP2C9 in vitro but not in vivo, attributed to its low oral absorption and high plasma protein binding, which impacts its clinical use (Zheng et al., 2020).

Apoptosis Induction in Leukemia Cells

  • Sophoranone, isolated from Sophora subprostrata, induces apoptosis in human leukemia U937 cells. This occurs through the formation of reactive oxygen species and opening of mitochondrial permeability transition pores, suggesting its potential as an anticancer agent (Kajimoto et al., 2002).

Promotion of Muscle Cell Differentiation

  • Flavonoids sophoranone have been found to promote the differentiation of C2C12 and satellite cells within extraocular muscles in rabbits. This suggests its application in the functional repair of extraocular muscles, offering a potential therapeutic avenue for paralytic strabismus (Xia et al., 2020).

Pharmacokinetic Study

  • Sophoranone's pharmacokinetic properties were investigated in a study focusing on its simultaneous determination with other compounds in rat plasma. This research provides insights into its bioavailability and metabolism, critical for its clinical application (Yoo et al., 2014).

Antioxidant and Anti-Inflammatory Effects

  • Sophoricoside, a related compound, has shown effects on the reproductive system and potential antioxidant and anti-inflammatory activities. Studies have explored its mechanisms and potential applications in various conditions, like acute lung injury and metabolic disorders (Zhou et al., 2014), (Lee et al., 2013).

Future Directions

Sophoranone has been found to promote the differentiation of C2C12 and satellite cells within extraocular muscles in rabbits . This suggests that sophoranone may provide a safe and effective means to promote repair of damaged extraocular muscles . Future work involving the potential use of sophoranone in the treatment of strabismus will require investigation into such issues as changes in muscle lengths, muscle fiber size, muscle force, and other compensatory extraocular biomechanics .

properties

IUPAC Name

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORSRBKNYXPSDO-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331625
Record name Sophoranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoranone

CAS RN

23057-55-8
Record name Sophoranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23057-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophoranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
GQ Long, GS Hu, XX Gao, JM Jia… - Natural Product …, 2022 - Taylor & Francis
Sophora flavescens Ait. has been utilized as an anticarcinogen, antibacterial and insecticide. Two new prenylflavonoids, Sophoflavonoid A (1) and Sophoflavonoid B (2), together with …
Number of citations: 10 www.tandfonline.com
S Kajimoto, N Takanashi, T Kajimoto… - … journal of cancer, 2002 - Wiley Online Library
… c from isolated mitochondria by sophoranone, as well as the induction of apoptosis in U937 cells in response to sophoranone. Our results indicate that sophoranone might be a unique …
Number of citations: 78 onlinelibrary.wiley.com
G Luo, Y Yang, M Zhou, Q Ye, Y Liu, J Gu, G Zhang… - Fitoterapia, 2014 - Elsevier
Two novel 2-arylbenzofuran dimers, shandougenines A (1) and B (2), and two new polyisoprenylated flavanones 3 (shandougenine C) and 4 (shandougenine D) were isolated from the …
Number of citations: 26 www.sciencedirect.com
M KOMATSU, T TOMIMORI, K HATAYAMA… - Chemical and …, 1970 - jstage.jst.go.jp
From the root of Sophora subprostrata CHUN et T. CHEN two new flavonoids, named sophoradin and sophoranone, have been isolated, whose structures have been established to be I …
Number of citations: 33 www.jstage.jst.go.jp
SM Jang, SH Bae, WK Choi, JB Park, D Kim, JS Min… - Xenobiotica, 2015 - Taylor & Francis
SKI3301, a standardized dried 50% ethanolic extracts of Sophora tonkinensis, contains four marker compounds (trifolirhizin, TF; (–)-maackiain, Maack; (–)-sophoranone, SPN, and (2-(2,…
Number of citations: 5 www.tandfonline.com
K KYOGOKU, K HATAYAMA, S YOKOMORI… - Chemical and …, 1973 - jstage.jst.go.jp
Three new flavonoids were isolated from the root of Sophora subprostrata CHUN et T. CHEN, and their structures were established from their spectral data and comparison with the …
Number of citations: 27 www.jstage.jst.go.jp
YF Zheng, SH Bae, Z Huang, SU Chae, SJ Jo, HJ Shim… - Pharmaceutics, 2020 - mdpi.com
(‒)-Sophoranone (SPN) is a bioactive component of Sophora tonkinensis with various pharmacological activities. This study aims to evaluate its in vitro and in vivo inhibitory potential …
Number of citations: 7 www.mdpi.com
H Yoo, KH Ryu, SK Bae, J Kim - Journal of separation science, 2014 - Wiley Online Library
A new liquid chromatography with tandem mass spectrometry method was developed and validated for the simultaneous determination of trifolirhizin, (–)‐maackiain, (–)‐sophoranone, …
M KOMATSU, T TOMIMORI, K HATAYAMA… - Chemical and …, 1969 - jstage.jst.go.jp
… Furthermore, refluxing I in anhydrous pyridine containing some piperidine regenerated (i)—sophoranone (VIII’), mp 108, which exhibited no optical rotation and did not depress the melting point on …
Number of citations: 16 www.jstage.jst.go.jp
M Sasajima, S Nakane, R Saziki… - Nihon yakurigaku …, 1978 - europepmc.org
… and sophoranone on gastric secretion in pylorus ligated rats. Sophoradin and sophoranone significantly reduced the volume of gastric juice. Sophoradin but not sophoranone inhibited …
Number of citations: 46 europepmc.org

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